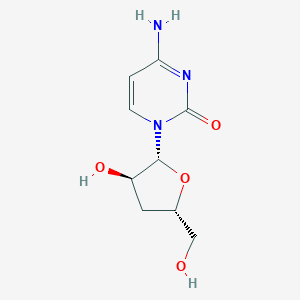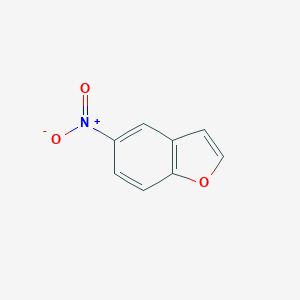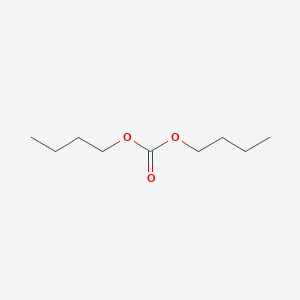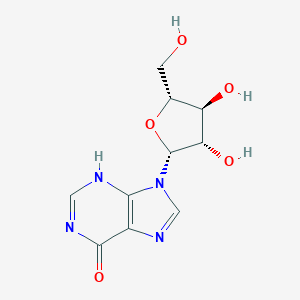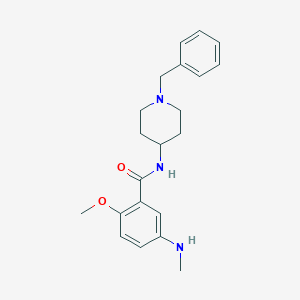
Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- is a chemical compound that is widely used in scientific research. It is a member of the benzamide family, which is known for its diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- is not fully understood. It is believed to act as a dopamine D2 receptor antagonist, which blocks the binding of dopamine to the receptor. This leads to a decrease in the activity of the dopamine system, which is involved in the regulation of mood, reward, and addiction.
Biochemische Und Physiologische Effekte
Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, which are involved in the immune response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- has several advantages for lab experiments. It is a well-characterized compound that is readily available. It has also been shown to have a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
For the study of benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- include further investigation of its mechanism of action and its effects on other biological processes, as well as the development of more potent and selective derivatives.
Synthesemethoden
The synthesis of benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- involves the reaction of 2-methoxy-5-(methylamino) benzoyl chloride with N-(1-(phenylmethyl)-4-piperidinyl) amine in the presence of a base. The reaction yields the desired product, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- is widely used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and anti-psychotic properties. It is also used as a probe to study the dopamine D2 receptor, which is involved in the regulation of mood, reward, and addiction.
Eigenschaften
CAS-Nummer |
130260-03-6 |
|---|---|
Produktname |
Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- |
Molekularformel |
C21H27N3O2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-2-methoxy-5-(methylamino)benzamide |
InChI |
InChI=1S/C21H27N3O2/c1-22-18-8-9-20(26-2)19(14-18)21(25)23-17-10-12-24(13-11-17)15-16-6-4-3-5-7-16/h3-9,14,17,22H,10-13,15H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
SCVGNCAZSKGECY-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=C(C=C1)OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
CNC1=CC(=C(C=C1)OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Andere CAS-Nummern |
130260-03-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



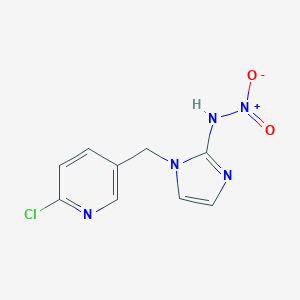



![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)


